molecular formula C9H18N2O2 B1469309 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1342270-02-3

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1469309
CAS No.: 1342270-02-3
M. Wt: 186.25 g/mol
InChI Key: DEXLGSYYBMTXKT-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound offered for research and development purposes. This molecule features a propan-1-one backbone substituted with an amino group at the 2-position and a 3-(methoxymethyl)pyrrolidin-1-yl group at the 1-position. The pyrrolidine ring, a common feature in bioactive molecules, along with the methoxymethyl side chain, may influence the compound's stereochemistry, lipophilicity, and overall interaction with biological systems. This structural profile makes it a potential intermediate or scaffold of interest in medicinal chemistry for the synthesis and exploration of novel pharmacologically active agents. Researchers may investigate its properties as a building block for compounds targeting neurological pathways or enzymatic processes. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXLGSYYBMTXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one, also known as (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one, is a synthetic compound that has garnered attention in various fields of biological research. This article presents an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1342270-02-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.
  • Enzyme Modulation : It can inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies on similar pyrrolidine derivatives have shown the ability to induce apoptosis in cancer cell lines such as HL-60 (human leukemia cells) through various pathways including:

  • G2/M phase cell cycle arrest
  • Activation of caspase cascades leading to apoptosis
  • Increased reactive oxygen species (ROS) production, contributing to oxidative stress-induced cell death .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially protect neurons from damage caused by oxidative stress or excitotoxicity, although detailed studies are required to confirm these effects.

Study on Anticancer Activity

In a study investigating the effects of pyrrolidine derivatives on leukemia cells, it was found that treatment with a structurally similar compound resulted in significant inhibition of cell viability and induction of apoptosis. The IC50 value was determined to be approximately 103 nM for HL-60 cells after 48 hours of treatment . This underscores the potential of similar compounds, including this compound, in cancer therapeutics.

Research Applications

Given its unique structure and biological activities, this compound can serve as:

  • A building block for synthesizing more complex pharmaceutical agents.
  • A probe in biochemical studies aimed at understanding receptor-ligand interactions.

Comparison with Similar Compounds

Key Structural Variations

The target compound’s defining feature is the 3-(methoxymethyl)pyrrolidine moiety. Below is a comparison with structurally related analogs:

Compound Name Substituents on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Purity CAS Number Reference ID
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one 3-(methoxymethyl) C₁₀H₁₉N₂O₂ 199.27* N/A N/A
2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one 2-(methoxymethyl) C₁₁H₂₂N₂O₂ 214.31 97% 1354029-42-7
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 3-(dimethylamino) C₉H₁₉N₃O 185.27 97% 1401665-89-1
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 3-(benzyl-methyl-amino) C₁₆H₂₅N₃O 287.41 N/A 303150-64-3
2-Amino-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one 3-(methoxymethyl), 3-(trifluoromethyl) C₁₀H₁₆F₃N₂O₂ 268.24* N/A N/A

*Calculated based on molecular formula.

Key Observations :

Dimethylamino substituents (e.g., ) may increase basicity, affecting pharmacokinetic properties like membrane permeability. Benzyl-methyl-amino groups () add steric bulk and lipophilicity, which could influence receptor binding or metabolic stability.

Stereochemical Diversity: Many analogs (e.g., ) are synthesized in enantiomerically pure forms (denoted by (S)- or (R)- configurations), suggesting their utility in asymmetric synthesis or chiral drug development.

Preparation Methods

Key Preparation Route

2.1 Reaction of 3-Chloropropanone with 3-(Methoxymethyl)pyrrolidine

  • Starting Materials:

    • 3-Chloropropanone (electrophile)
    • 3-(Methoxymethyl)pyrrolidine (nucleophile)
  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution
    • Solvent: Typically polar aprotic or alcoholic solvents to dissolve reactants
    • Temperature: Mild heating to promote reaction progress
  • Mechanism:

    • The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine in 3-chloropropanone.
    • This leads to displacement of the chloride ion and formation of the 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one product.
  • Industrial Adaptations:

    • Continuous flow reactors are sometimes employed to enhance yield and purity.
    • Automated control of temperature and pressure optimizes reaction efficiency.
Parameter Typical Value/Condition
Base Sodium hydroxide or potassium carbonate
Solvent Polar aprotic or alcohol solvents
Temperature Mild heating (e.g., 40-80 °C)
Reaction time Several hours depending on scale
Reactor type Batch or continuous flow

Alternative Synthetic Considerations

While the direct nucleophilic substitution is the most straightforward method, alternative routes may involve:

  • Stepwise Construction of the Pyrrolidine Ring:

    • Starting from 2-methylpyrrolidine or its enantiomers, which can be prepared via catalytic hydrogenation of 2-methylpyrroline.
    • Use of platinum catalysts (e.g., 5% Pt-C) in ethanol/methanol solvent mixtures at ambient temperature for hydrogenation.
    • Subsequent functionalization with methoxymethyl groups via alkylation.
  • Advantages and Disadvantages:

    • The direct substitution method is simpler but requires handling of chlorinated intermediates.
    • Stepwise synthesis from pyrroline derivatives allows for stereochemical control but involves multiple steps and purification stages.

Comparative Table of Preparation Routes

Preparation Method Key Steps Advantages Disadvantages
Direct nucleophilic substitution 3-chloropropanone + 3-(methoxymethyl)pyrrolidine + base Simple, fewer steps, scalable Requires chlorinated intermediates
Hydrogenation of 2-methylpyrroline route Catalytic hydrogenation + alkylation Stereochemical control possible Multi-step, requires catalyst
Stepwise pyrrolidine ring synthesis Multiple intermediates + functionalization High purity, tailored substitutions Time-consuming, costly reagents

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one?

  • Synthesis : Use reductive amination or nucleophilic substitution to introduce the pyrrolidinyl moiety. The methoxymethyl group can be incorporated via alkylation of the pyrrolidine ring. Ensure anhydrous conditions to avoid side reactions .
  • Characterization :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement, leveraging high-resolution data to resolve the stereochemistry of the pyrrolidine ring and methoxymethyl substituent .
  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on the methoxymethyl protons (δ 3.2–3.4 ppm) and the pyrrolidine ring’s chiral center splitting patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solution stability : Use HPLC to monitor degradation products in solvents (e.g., DMSO, water) at pH 7.4 and 37°C for 24–72 hours. Store the compound at 2–8°C in anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
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2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

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